molecular formula C10H8BrNO B6271416 (4-bromoquinolin-7-yl)methanol CAS No. 2763750-87-2

(4-bromoquinolin-7-yl)methanol

Cat. No. B6271416
CAS RN: 2763750-87-2
M. Wt: 238.1
InChI Key:
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Description

(4-Bromoquinolin-7-yl)methanol, also known as 4-bromo-7-methoxyquinoline or 4-bromo-7-methoxyquinoline-1-methanol, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 116°C and a molecular weight of 221.13 g/mol. The compound has been widely studied for its chemical, physical, and biological properties, and has been found to be a useful tool in a variety of research applications.

Scientific Research Applications

(4-Bromoquinolin-7-yl)methanol has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the synthesis of pharmaceuticals, and the study of enzyme-catalyzed reactions. The compound has also been used in the study of the structure and function of proteins, and has been found to be a useful tool in the study of the structure and function of DNA.

Mechanism of Action

(4-Bromoquinolin-7-yl)methanol is a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, and the inhibition of MAO activity by (4-bromoquinolin-7-yl)methanol has been found to be beneficial in the treatment of depression and other psychiatric disorders. The compound has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and phosphodiesterase, and has been found to be useful in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
(4-Bromoquinolin-7-yl)methanol has been found to have a variety of biochemical and physiological effects. The compound has been found to be an inhibitor of monoamine oxidase, and has been found to be beneficial in the treatment of depression and other psychiatric disorders. The compound has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, the compound has been found to have neuroprotective effects, and has been found to be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of (4-bromoquinolin-7-yl)methanol in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to synthesize, and is relatively stable in a variety of environments. In addition, the compound is relatively non-toxic, and has been found to be a useful tool in a variety of research applications. However, the compound is not without limitations. The compound has been found to be a potent inhibitor of monoamine oxidase, and thus its use in laboratory experiments should be done with caution.

Future Directions

There are a number of potential future directions for the use of (4-bromoquinolin-7-yl)methanol in scientific research. The compound could be further studied for its potential therapeutic applications, such as its use in the treatment of depression and other psychiatric disorders. The compound could also be studied for its potential use in the development of new pharmaceuticals and other organic compounds. Additionally, the compound could be studied for its potential use in the study of enzyme-catalyzed reactions, and its potential use in the study of the structure and function of proteins and DNA.

Synthesis Methods

The synthesis of (4-bromoquinolin-7-yl)methanol is usually achieved through a two-step reaction. The first step involves the reaction of 4-bromoquinoline and methanol to form the quinoline-methanol intermediate. The second step involves the reaction of this intermediate with a strong base such as potassium hydroxide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromoquinolin-7-yl)methanol involves the conversion of 4-bromoquinoline to the corresponding aldehyde, followed by reduction to the alcohol using a reducing agent.", "Starting Materials": [ "4-bromoquinoline", "Sodium borohydride (NaBH4)", "Acetic acid", "Sodium hydroxide (NaOH)", "Methanol" ], "Reaction": [ "Step 1: 4-bromoquinoline is reacted with acetic acid and sodium hydroxide to form 4-bromoquinoline-7-carboxylic acid.", "Step 2: 4-bromoquinoline-7-carboxylic acid is then converted to the corresponding aldehyde using a reducing agent such as sodium borohydride.", "Step 3: The resulting aldehyde is then reduced to the alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 4: The final product, (4-bromoquinolin-7-yl)methanol, is obtained by purification of the crude product using standard techniques such as column chromatography." ] }

CAS RN

2763750-87-2

Product Name

(4-bromoquinolin-7-yl)methanol

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

94

Origin of Product

United States

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